Vitamin e succinate
説明
Structure
2D Structure
特性
IUPAC Name |
4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H54O5/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35/h22-24H,9-21H2,1-8H3,(H,34,35)/t23-,24-,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELOKBJPULMYRW-NJQVLOCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54O5 | |
| Record name | D-ALPHA-TOCOPHERYL ACID SUCCINATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21118 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026151 | |
| Record name | d-alpha-Tocopheryl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
D-alpha-tocopheryl acid succinate is a white powder. (NTP, 1992) | |
| Record name | D-ALPHA-TOCOPHERYL ACID SUCCINATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21118 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
| Record name | D-ALPHA-TOCOPHERYL ACID SUCCINATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21118 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
4345-03-3, 17407-37-3 | |
| Record name | D-ALPHA-TOCOPHERYL ACID SUCCINATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21118 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vitamin E succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4345-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Tocopherol succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004345033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vitamin E succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017407373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Tocopherol succinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14001 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butanedioic acid, 1-[(2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | d-alpha-Tocopheryl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-tocopheryl hydrogen succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl] hydrogen succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-TOCOPHEROL SUCCINATE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU4B53JYVE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
169 to 171 °F (NTP, 1992) | |
| Record name | D-ALPHA-TOCOPHERYL ACID SUCCINATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21118 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis and Derivatization Methodologies for Vitamin E Succinate in Research
Enzymatic Synthesis Approaches and Optimization
Enzymatic synthesis, particularly through lipase-catalyzed reactions, is a predominant method for producing vitamin E succinate (B1194679) in research settings. mdpi.com This approach offers an environmentally friendly alternative to traditional chemical synthesis. researchgate.net Lipases such as Candida rugosa lipase (CRL) and Candida antarctica lipase B (CALB), commercially known as Novozym 435, have been effectively utilized to catalyze the esterification of vitamin E with succinic anhydride. mdpi.com
Lipase-catalyzed esterification is a widely studied method for synthesizing vitamin E derivatives. mdpi.com The process typically involves the reaction of α-tocopherol with an acyl donor, such as succinic anhydride, in the presence of a lipase. mdpi.com This biocatalytic approach is valued for its high selectivity and the milder conditions required, which helps to prevent the degradation of sensitive molecules like vitamin E. mdpi.comresearchgate.net
Candida rugosa lipase (CRL) has been identified as a highly effective catalyst for the synthesis of vitamin E succinate. semanticscholar.orghep.com.cn Research has demonstrated its superior performance compared to other commercially available lipases. semanticscholar.orghep.com.cn Studies have focused on both free and immobilized forms of CRL to enhance its stability and reusability. mdpi.com For instance, CRL immobilized as a nanogel has been used to catalyze the synthesis in a non-aqueous phase, showing improved catalytic behavior by altering the enzyme's structure and surface properties. nih.gov Another approach involved encapsulating CRL in sol-gel materials to improve its catalytic activity. mdpi.com
Under optimized conditions using free CRL, a yield of 46.95% was achieved. semanticscholar.orghep.com.cn When CRL was developed into a nanogel, the yield increased to 62.58% under its own optimal conditions. mdpi.comnih.gov
| CRL Formulation | Key Reaction Conditions | Achieved Yield/Conversion | Source |
|---|---|---|---|
| Free CRL | Substrate molar ratio (succinic anhydride:vitamin E) of 5:1, 10 g/L enzyme, 55 °C, 18 h in DMSO | 46.95% Yield | semanticscholar.orghep.com.cn |
| CRL Nanogel | Substrate molar ratio (succinic anhydride:vitamin E) of 4:1, 6 mg/mL enzyme, 55 °C, 15 h in DMSO | 62.58% Yield | nih.gov |
Novozym 435, an immobilized form of lipase B from Candida antarctica, is another widely used biocatalyst for producing this compound. mdpi.comcsic.es It is known for its high stability and efficiency in various organic solvents. researchgate.netscielo.br Research by Yin et al. demonstrated the use of Novozym 435 to catalyze the reaction between succinic anhydride and α-tocopherol, achieving a high conversion rate of 94.4% after 48 hours. mdpi.com The study also found that modifying Novozym 435 with succinic anhydride could improve the enzyme's thermal stability and catalytic activity. researchgate.net
Optimizing reaction parameters is crucial for maximizing the yield of this compound in enzymatic synthesis. mdpi.comsemanticscholar.org Key factors that are often studied include substrate molar ratios, solvent systems, enzyme concentration, reaction temperature, and time. semanticscholar.orgnih.gov For example, with Candida rugosa lipase, optimal conditions were found to be an enzyme concentration of 10 g/L, a temperature of 55 °C, and a reaction time of 18 hours. semanticscholar.orghep.com.cn For a CRL nanogel, the optimal enzyme concentration was 6 mg/mL at 55°C for 15 hours. nih.gov
The molar ratio of the substrates (acyl donor to vitamin E) significantly influences the reaction equilibrium and final product yield. scispace.com An excess of the acyl donor, succinic anhydride, is often used to shift the equilibrium towards the formation of the ester. scispace.com
Different studies have identified various optimal ratios:
A study using free CRL in dimethyl sulfoxide (DMSO) found the optimal molar ratio of succinic anhydride to vitamin E to be 5:1. semanticscholar.orghep.com.cn
When using a CRL nanogel, a substrate molar ratio of 4:1 resulted in the highest yield. nih.gov
Another investigation determined the optimal molar ratio of succinic anhydride to α-tocopherol to be 3:1. scispace.com
A patent for lipase-catalyzed synthesis suggests a broader range for the molar ratio of tocopherol to succinic acid, from 1:1 to 1:5. google.com
| Catalyst/System | Optimal Molar Ratio (Succinic Anhydride:Vitamin E) | Resulting Yield/Conversion | Source |
|---|---|---|---|
| Free Candida rugosa lipase (CRL) | 5:1 | 46.95% | semanticscholar.orghep.com.cn |
| CRL Nanogel | 4:1 | 62.58% | nih.gov |
| Nano-SiO2 immobilized DMAP | 3:1 | ~94% | scispace.com |
| General Lipase System | 1:1 to 1:5 | Not specified | google.com |
The choice of solvent is a critical factor in the lipase-catalyzed synthesis of this compound, as vitamin E is highly viscous and insoluble in water. mdpi.com The reaction is therefore typically carried out in an organic solvent system. mdpi.com Interestingly, multiple studies have found that dimethyl sulfoxide (DMSO) provides the highest product yield, despite having a low hydrophobicity parameter (LogP value). semanticscholar.orghep.com.cnnih.gov This finding suggests that the LogP value is not always a reliable predictor of a solvent's suitability for complex enzymatic reactions involving both hydrophilic and hydrophobic substrates. semanticscholar.orghep.com.cn In the synthesis catalyzed by Novozym 435, higher yields were also observed in dimethylformamide (DMF) and DMSO in a single solvent system. mdpi.com A patent also describes using a mixed solvent system, combining a halohydrocarbon or alkane solvent with DMSO. google.com
Lipase-Catalyzed Esterification
Optimization of Reaction Conditions for Enhanced Yield
Temperature Effects
Temperature is a critical parameter in the synthesis of this compound, influencing both reaction rates and enzyme stability. In the enzymatic synthesis using a novel Candida rugosa lipase (CRL) nanogel, the optimal reaction temperature was found to be 55 °C. nih.gov At this temperature, a product yield of 62.58 ± 1.16% was achieved under optimized conditions. nih.gov For chemical synthesis routes, temperature also plays a crucial role. In a study utilizing triethylamine as a catalyst, the optimal reaction temperature was determined to be 50 °C, which contributed to a vitamin E conversion rate of 88.34%. researchgate.net These findings highlight that both enzymatic and chemical syntheses of this compound require carefully controlled temperatures to maximize yield and efficiency.
Immobilized Enzyme Technologies for this compound Synthesis
Macroporous resins are effective carriers for lipase immobilization due to their large surface area and porous structure, which can enhance enzyme loading and substrate accessibility. For instance, macroporous adsorption resin AB-8 has been used to immobilize Penicillium TS414 lipase, which significantly improved the enzyme's dispersion in an organic phase reaction medium. While direct applications in this compound synthesis are still emerging, the principles have been demonstrated in similar esterification reactions. In one study, lipase from Candida sp. 99-125 was immobilized on the nonpolar macroporous resin NKA for biodiesel synthesis, achieving a high degree of immobilization and catalytic activity in a low aqueous medium. nih.gov This suggests the potential of macroporous resins as a robust platform for the enzymatic synthesis of this compound.
Nanogels have emerged as a promising carrier for lipase immobilization in the synthesis of this compound. A study detailed the development of a novel Candida rugosa lipase (CRL) nanogel, which was successfully used in the preparation of this compound in a non-aqueous phase. nih.gov This nanogel-immobilized lipase demonstrated significant catalytic behavior, influenced by the structural and surface properties of the nanogel. nih.gov Under optimal conditions, including an enzyme concentration of 6 mg mL-1, a substrate molar ratio of 4:1, a reaction temperature of 55 °C, and a reaction time of 15 hours, a product yield of 62.58 ± 1.16% was achieved. nih.gov This demonstrates the efficacy of nanogel-based immobilization for the enzymatic synthesis of this compound.
Dual-functional carriers, which combine multiple properties such as magnetic responsiveness and biocompatibility, are an innovative approach in enzyme immobilization. For example, magnetic nanoparticles coated with polydopamine have been used for lipase immobilization, allowing for easy separation of the enzyme from the reaction medium using a magnetic field, while also enhancing the enzyme's pH and thermal stability. Another approach involves using carboxyl-functionalized silica-coated magnetic nanoparticles for the covalent immobilization of lipase. While the direct application of dual-functional carriers in the synthesis of this compound is a developing area of research, these technologies offer significant potential for creating highly efficient and easily recyclable biocatalytic systems for its production.
Chemical Synthesis Routes for this compound
Chemical synthesis provides an alternative to enzymatic methods for producing this compound. These routes often employ catalysts to facilitate the esterification reaction between vitamin E and a succinyl group donor, typically succinic anhydride.
The chemical synthesis of this compound is commonly catalyzed by Lewis acids and organic bases. mdpi.com These catalysts activate the reactants and promote the esterification reaction.
Organic bases such as pyridine, triethylamine, and 4-dimethylaminopyridine (DMAP) have been effectively used. For instance, triethylamine was used as a catalyst in the synthesis of this compound from vitamin E and succinic anhydride, achieving a high conversion rate. researchgate.net In another study, DMAP was covalently immobilized on nano-SiO2 to create a robust and recyclable catalyst for the synthesis of α-tocopherol succinate. researchgate.net
Lewis acids are also employed as catalysts in the industrial synthesis of α-tocopherol derivatives. Examples of such catalysts include zinc chloride, boron trifluoride, and aluminum chloride (AlCl3). nih.gov These catalysts facilitate the condensation reaction that is central to the formation of vitamin E esters. nih.gov
Nano-Silica Immobilized Catalysts
In the synthesis of this compound, research has focused on developing robust and recyclable catalysts to improve efficiency and product purity. scispace.com One prominent method involves the use of 4-dimethylaminopyridine (DMAP) derivatives immobilized on the surface of nano-silica (nano-SiO2). scispace.comacademie-sciences.fr This approach addresses the critical issue of catalyst contamination in the final product, which is a significant concern for biomedical applications. scispace.com By covalently bonding DMAP to the nano-silica surface, the catalyst can be easily separated from the reaction mixture, preventing contamination and allowing for its reuse, which can significantly reduce production costs. scispace.com
The synthesis process involves the reaction of α-tocopherol with succinic anhydride in the presence of the nano-SiO2 immobilized DMAP derivative (NS-DMAP). scispace.com Research has shown that using a hexane-acetone mixed solvent system can enhance the activity of the immobilized catalyst and improve substrate solubility. scispace.com Under optimized conditions, this method has been reported to achieve a maximum yield of α-tocopherol succinate of 94%. scispace.com
Further advancements have explored the use of hyperbranched catalysts to increase the loading of the active catalytic agent. academie-sciences.fr In one such method, nano-silica is modified with sorbitol to create a hyperbranched structure, which is then used to immobilize DMAP. academie-sciences.fr This technique was found to significantly enhance the stability of the catalyst. academie-sciences.fr Studies evaluating the catalytic performance through the acetylation reaction showed that the hyperbranched catalyst exhibited high activity, and after being used for ten batches, it retained 94.9% of its catalytic activity. academie-sciences.fr
Table 1: Optimized Conditions for this compound Synthesis using Immobilized Catalysts
| Parameter | Nano-SiO2 Immobilized DMAP scispace.com | Hyperbranched Nano-Silica Immobilized DMAP academie-sciences.fr |
|---|---|---|
| Substrates | α-tocopherol, succinic anhydride | Vitamin E, succinic anhydride |
| Catalyst | NS-DMAP | Hyperbranched loaded DMAP |
| Solvent | Hexane/acetone mixed system | Toluene |
| Temperature | Not specified, reaction at "setting temperature" | 55 °C |
| Reaction Time | 24 hours | 12 hours |
| Atmosphere | Nitrogen | Nitrogen |
| Max Yield/Result | 94% | 94.9% activity retention after 10 cycles |
Advanced Derivatization for Enhanced Research Utility
Polyethylene (B3416737) Glycol Conjugation (TPGS)
A significant advancement in the derivatization of this compound is its conjugation with polyethylene glycol (PEG), most commonly PEG 1000, to form D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS). mdpi.comnih.gov This process is achieved through an esterification reaction between the two compounds. researchgate.netpharmaexcipients.com The resulting molecule, TPGS, is an amphiphilic, water-soluble derivative of natural Vitamin E, combining a hydrophobic vitamin E portion with a hydrophilic PEG chain. nih.govnih.gov It possesses a hydrophilic-lipophilic balance (HLB) value of 13. mdpi.com
This unique amphiphilic structure allows TPGS to function as a nonionic surfactant and self-assemble into stable core-shell micelles in aqueous solutions, typically with a diameter of 12-15 nm. researchgate.netpharmaexcipients.commdpi.com This property makes it an effective solubilizer, emulsifier, and stabilizer for poorly water-soluble compounds. nih.govnih.gov Recognized as a safe pharmaceutical excipient by the U.S. Food and Drug Administration (FDA), TPGS is widely incorporated into various drug formulations to enhance the solubility and permeability of active compounds. researchgate.netmdpi.comnih.gov Its utility in research is primarily linked to its role in developing advanced drug delivery systems. nih.gov
Prodrug Formulations and Nanocarrier Development
The chemical structure of this compound and its derivatives, particularly TPGS, makes them valuable building blocks for creating prodrugs and nanocarriers. researchgate.net The reactive hydroxyl group of the PEG chain in TPGS can be conjugated with therapeutic agents to form TPGS-based prodrugs. nih.gov In these conjugates, TPGS can act as a carrier, and research has shown it can also function as a P-glycoprotein (P-gp) inhibitor, which is beneficial for overcoming multi-drug resistance (MDR) in cancer treatment. nih.govnih.gov For instance, TPGS has been conjugated with drugs like doxorubicin (B1662922) and paclitaxel (B517696) to improve their pharmacokinetic profiles. nih.gov A doxorubicin-TPGS conjugate demonstrated a 4.5-fold higher half-life compared to doxorubicin alone. nih.gov
Beyond simple prodrugs, this compound is integral to the development of more complex nanocarrier systems. These include nanostructured lipid carriers (NLCs), micelles, and nanoparticles designed to improve drug delivery. nih.govnih.gov For example, α-tocopherol succinate (αTS) has been used as a lipid matrix component in NLCs to deliver paclitaxel. nih.gov These αTS-based NLCs, which can also be PEGylated, have shown desirable physicochemical properties for drug delivery, including particle sizes in the nanometer range and high drug entrapment efficiency. nih.gov
Similarly, TPGS is used to form polymeric micelles and nanoparticles. nih.govmdpi.com Copolymers such as TPGS-block-poly(ε-caprolactone) (TPGS-b-PCL) have been synthesized to self-assemble into nanocarriers that can significantly enhance the aqueous solubility of drugs like paclitaxel and provide controlled release. mdpi.com These nanocarriers leverage the properties of TPGS to improve drug stability, circulation time, and cellular uptake. researchgate.netmdpi.com
Table 2: Examples of this compound-Based Nanocarriers
| Nanocarrier Type | Core Components | Drug Example | Key Findings | Citations |
|---|---|---|---|---|
| Nanostructured Lipid Carrier (NLC) | α-tocopherol succinate (αTS) | Paclitaxel (PTX) | Formulations exhibited particle sizes <200 nm and >95% drug entrapment efficiency. | nih.gov |
| PEGylated NLC | α-tocopherol succinate (αTS) | Paclitaxel (PTX) | PEGylated version showed a smaller particle size (~96 nm) compared to the non-PEGylated NLC (~186 nm). | nih.gov |
| TPGS-Drug Conjugate | TPGS, Doxorubicin | Doxorubicin (DOX) | Conjugate exhibited a 4.5-fold higher half-life and 24-fold higher area under the curve (AUC) than free DOX. | nih.gov |
| TPGS-b-PCL Micelles | TPGS, Poly(ε-caprolactone) (PCL) | Paclitaxel (PAX) | Enhanced aqueous solubility of PAX from 0.3 µg/mL to 88.4 µg/mL; demonstrated slow, controlled release over 72 hours. | mdpi.com |
Table 3: Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound / α-Tocopherol succinate | αTS |
| 4-dimethylaminopyridine | DMAP |
| Nano-Silica | nano-SiO2 |
| Polyethylene Glycol | PEG |
| D-α-tocopheryl polyethylene glycol 1000 succinate | TPGS |
| Paclitaxel | PTX / PAX |
| Doxorubicin | DOX |
Pharmacological and Cellular Mechanisms of Action of Vitamin E Succinate
Antineoplastic Mechanisms in Cancer Research
Vitamin E succinate (B1194679) has been identified as one of the most effective anticancer compounds within the vitamin E family, capable of inhibiting a wide range of tumors without exhibiting toxic effects on normal cells and tissues nih.gov. Its anticancer activity is multifaceted, involving the inhibition of cancer cell proliferation and the induction of programmed cell death, or apoptosis nih.govnih.govaacrjournals.orgnih.gov. Research has shown that VES can suppress tumor growth in various cancer models, including those of the prostate, breast, and colon nih.govnih.govresearchgate.net.
A key aspect of the antineoplastic activity of Vitamin E succinate is its ability to halt the uncontrolled proliferation of cancer cells nih.govnih.govaacrjournals.orgnih.gov. This is achieved through direct interference with fundamental cellular processes required for cell division, including DNA synthesis and cell cycle progression.
In addition to inhibiting DNA synthesis, this compound can induce cell cycle arrest, preventing cancer cells from progressing through the necessary phases for division. In human breast cancer cells, VES has been observed to cause cell cycle arrest at the S-phase nih.gov. This disruption of the cell cycle is a crucial mechanism by which VES exerts its antiproliferative effects nih.gov.
Table 1: Research Findings on this compound's Inhibition of Cell Proliferation
| Cancer Cell Line | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| Prostate Cancer Cells | DNA Synthesis Arrest | VES inhibits proliferation by halting DNA synthesis. | pnas.org |
| Human Breast Cancer Cells (MDA-MB-453) | S-Phase Cell Cycle Arrest | α-TOS demonstrated strong cell cycle arrest at the S-phase. | nih.gov |
A defining characteristic of this compound's anticancer activity is its ability to selectively induce apoptosis in malignant cells nih.govnih.govaacrjournals.orgnih.govresearchgate.nettandfonline.comnih.govnih.govnih.gov. This programmed cell death is a critical mechanism for eliminating cancerous cells without inducing an inflammatory response. VES has been shown to trigger apoptosis in a variety of cancer cell lines, including those of the breast, prostate, and pancreas nih.govnih.govnih.gov.
One of the key pathways through which this compound induces apoptosis is the Fas signaling pathway nih.gov. The Fas receptor (also known as APO-1/CD-95) is a death receptor that, when activated by its ligand (Fas-L), initiates a cascade of events leading to apoptosis. Studies on estrogen receptor-negative human breast cancer cells have demonstrated that VES treatment increases the protein levels of both the Fas receptor and the Fas ligand, as well as cell surface expression of Fas nih.govaacrjournals.org. The crucial role of this pathway was confirmed by the observation that neutralizing antibodies to Fas and antisense oligonucleotides for Fas-L blocked VES-induced apoptosis nih.govaacrjournals.org. This indicates that Fas signaling is a primary mechanism for VES-mediated cell death in these cancer cells nih.gov. Research on human gastric cancer cells has also implicated the Fas signaling pathway, involving the interaction of Fas, FADD, and caspase-8, in VES-induced apoptosis nih.gov.
The execution of apoptosis is carried out by a family of proteases known as caspases. This compound has been shown to activate these critical enzymes in cancer cells. In prostate tumor cells, VES-induced apoptosis is mediated by caspase-4 nih.gov. The activation of caspases, such as caspase-3 and caspase-9, is a key event in the apoptotic process initiated by VES nih.gov. This activation leads to the cleavage of essential cellular proteins and the eventual dismantling of the cell.
Table 2: Research Findings on this compound's Induction of Apoptosis
| Cancer Cell Line | Apoptotic Pathway | Key Findings | Reference |
|---|---|---|---|
| Estrogen Receptor-Negative Human Breast Cancer Cells (MDA-MB-231, SKBR-3) | Fas Pathway Activation | VES increased protein levels of Fas receptor and Fas ligand, and cell surface Fas expression. | nih.govaacrjournals.org |
| Human Gastric Cancer SGC-7901 Cells | Fas Signaling Pathway | VES-induced apoptosis involves the interaction of Fas, FADD, and caspase-8. | nih.gov |
| Prostate Tumor Cells | Caspase Activation | VES-induced apoptosis is mediated by caspase-4. | nih.gov |
| Pancreatic Cancer Cells | Caspase Activation | Activation of caspase-3 and -9 is a key event in VES-induced apoptosis. | nih.gov |
Induction of Apoptosis in Cancer Cell Lines
Mitochondrial Targeting and Reactive Oxygen Species (ROS) Generation
This compound (VES), particularly when modified for mitochondrial targeting (MitoVES), demonstrates potent pro-apoptotic and anti-cancer activity by directly acting on mitochondria. nih.govnih.gov This targeted approach significantly enhances its efficacy, making it 20- to 50-fold more efficient at inducing apoptosis than its non-targeted counterpart, α-tocopheryl succinate (α-TOS). nih.gov The primary target within the mitochondria is Complex II (succinate dehydrogenase, SDH) of the electron transport chain. nih.govnih.gov
MitoVES inhibits the succinate dehydrogenase (SDH) activity of Complex II, with studies showing an IC50 of 80 μM. nih.govnih.gov More significantly, it inhibits the transfer of electrons from Complex II to Complex III with a much lower IC50 of 1.5 μM. nih.govnih.gov This disruption of the electron transport chain leads to the generation of reactive oxygen species (ROS). nih.govnih.gov The production of ROS is a critical step in the apoptotic cascade initiated by MitoVES. This mechanism is specific to Complex II, as MitoVES has been shown to have no effect on the enzymatic activity of Complex I or on the electron transfer from Complex I to Complex III. nih.govnih.gov
The generation of ROS in cancer cells exposed to MitoVES is not a result of the destabilization of the mitochondrial complexes themselves but rather a direct consequence of the inhibition of Complex II activity. researchgate.net Molecular modeling suggests that the succinyl group of MitoVES anchors into the ubiquinone (UbQ)-binding site of Complex II. nih.govnih.gov Mutation of this binding site has been shown to suppress both ROS generation and the subsequent induction of apoptosis. nih.govnih.gov This targeted action leads to a state of pseudohypoxia, further contributing to its anti-cancer effects. nih.govnih.gov
Table 1: Inhibitory Concentrations (IC50) of MitoVES on Mitochondrial Complexes
| Mitochondrial Complex Activity | IC50 Value | Reference |
|---|---|---|
| Complex II (Succinate Dehydrogenase) | 80 μM | nih.govnih.gov |
| Electron Transfer from Complex II to III | 1.5 μM | nih.govnih.gov |
| Complex I Enzymatic Activity | No effect | nih.govnih.gov |
Lysosomal and Mitochondrial Destabilization
The pro-apoptotic mechanism of this compound involves the destabilization of both lysosomes and mitochondria. nih.gov Some research suggests that α-TOS can exert detergent-like effects, which may contribute to membrane destabilization in isolated lysosomes. nih.gov This destabilization can lead to the leakage of lysosomal enzymes into the cytosol. nih.gov
Once in the cytosol, these hydrolytic enzymes, such as cathepsins, can initiate and amplify the apoptotic cascade. nih.gov For instance, lysosomal proteases can cleave Bid (a pro-apoptotic Bcl-2 family protein) and degrade anti-apoptotic proteins like Bcl-2, which in turn promotes mitochondrial membrane permeabilization. nih.gov
Following or in conjunction with lysosomal destabilization, VES induces mitochondrial dysfunction. This is characterized by mitochondrial depolarization and an overload of mitochondrial calcium (Ca2+), which is a key event in VES-induced apoptosis. nih.gov This mitochondrial destabilization ultimately leads to the release of pro-apoptotic factors like cytochrome c, activating the caspase cascade and executing apoptosis.
Transforming Growth Factor-β (TGF-β) Signaling Modulation
This compound has been shown to modulate the Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a critical role in its apoptosis-inducing effects in cancer cells. nih.govnih.gov Studies on human gastric cancer SGC-7901 cells have demonstrated that VES can enhance the expression of total TGF-β1 in a dose- and time-dependent manner. nih.gov
Specifically, treatment with VES at concentrations of 5, 10, and 20 mg/L for 48 hours resulted in a significant increase in the level of total TGF-β1 by 44.8%, 92.4%, and 182.3%, respectively, compared to the control. nih.gov Furthermore, VES treatment also led to a dose-dependent increase in the level of activated TGF-β1. nih.gov For example, at a concentration of 20 mg/L for 48 hours, the expression of activated TGF-β1 increased by 559.6%. nih.gov This upregulation of TGF-β signaling is a key component of the apoptotic pathway triggered by VES in certain cancer cells. nih.govnih.gov
Table 2: Effect of VES on TGF-β1 Expression in SGC-7901 Cells after 48h
| VES Concentration (mg/L) | Increase in Total TGF-β1 (%) | Increase in Activated TGF-β1 (%) | Reference |
|---|---|---|---|
| 5 | 44.8 | - | nih.gov |
| 10 | 92.4 | 130.9 | nih.gov |
| 20 | 182.3 | 559.6 | nih.gov |
JNK-Mediated Apoptosis
The c-Jun N-terminal kinase (JNK) signaling pathway is critically involved in this compound-induced apoptosis in cancer cells. nih.govuchicagomedicine.org Treatment with VES leads to the phosphorylation and persistent activation of JNK. uchicagomedicine.org This sustained activation of JNK is a key determinant in tipping the cellular balance towards apoptosis rather than survival. uchicagomedicine.org
In human gastric cancer cells, VES has been observed to increase the expression of phosphorylated JNK (p-JNK) in a dose-dependent manner. uchicagomedicine.org The activation of JNK begins as early as 1.5 hours after VES treatment and can be sustained for up to 24 hours, with a peak at 12 hours. uchicagomedicine.org This prolonged activation of the JNK pathway is crucial for mediating the apoptotic effects of VES. uchicagomedicine.org
Furthermore, the downstream transcription factor c-Jun is also regulated by JNK in this process. uchicagomedicine.org Transfection with a dominant-negative mutant of JNK has been shown to block VES-triggered apoptosis by 52%, confirming the essential role of this pathway. uchicagomedicine.org
Anti-metastatic Effects
This compound has demonstrated significant anti-metastatic properties in preclinical studies. In a study using a mouse model of colon cancer liver metastases, VES treatment resulted in a 40% reduction in liver metastases. In a subset of mice that responded exceptionally well to the treatment, there was a remarkable 75% reduction in the number of liver metastases.
The anti-metastatic activity of VES appears to be linked to its ability to promote tumor cell apoptosis and inhibit cell proliferation within the metastatic lesions. In vivo analyses have confirmed that VES significantly promotes apoptosis and inhibits proliferation in tumor tissues. These findings suggest that VES could be a promising agent for inhibiting the metastatic spread of cancer.
Epigenetic and Epitranscriptomic Modulation
Recent research has uncovered a novel mechanism of action for this compound involving the epigenetic and epitranscriptomic regulation of gene expression. This modulation is primarily achieved through the degradation of the fat mass and obesity-associated protein (FTO).
This compound acts as a degrader of the FTO protein, an m6A RNA demethylase that is often upregulated in various cancers and is associated with tumor growth and resistance to immunotherapy. The degradation of FTO is mediated by the E3 ubiquitin ligase DTX2.
VES facilitates the interaction between FTO and DTX2, acting as a "molecular glue". The succinate component of VES binds to FTO, while the vitamin E moiety binds to DTX2. This brings the two proteins into proximity, enhancing the ubiquitination of FTO and leading to its subsequent degradation by the proteasome. By promoting the degradation of FTO, VES can suppress tumor growth and enhance the sensitivity of tumors to immunotherapy. This discovery positions VES as a potential therapeutic agent for cancers characterized by high levels of FTO.
DTX2/UFD1-mediated FTO degradation
This compound (VES) has been identified as a degrader of the fat mass and obesity-associated protein (FTO), an m6A RNA demethylase that is overexpressed in numerous cancers. pnas.orguchicagomedicine.org High levels of FTO are associated with increased tumor growth and resistance to immunotherapy. uchicagomedicine.orgnews-medical.net VES promotes the degradation of FTO through a mechanism involving the E3 ubiquitin ligase DTX2 and the ubiquitin-binding protein UFD1. pnas.orguchicago.edunih.gov
The degradation process is initiated by VES acting as a "molecular glue". news-medical.netscienmag.com The succinate component of VES binds to FTO, while the vitamin E moiety binds to DTX2. news-medical.netscienmag.com This dual interaction facilitates a stronger bond between FTO and its E3 ligase DTX2, leading to enhanced FTO ubiquitination. pnas.orguchicago.edu Following ubiquitination, UFD1 is recruited to the complex, which subsequently leads to the proteasomal degradation of FTO. uchicago.edunih.gov This targeted degradation of FTO by VES has been shown to suppress tumor growth, enhance antitumor immunity, and increase the efficacy of immunotherapy in preclinical models. pnas.orguchicago.edu The depletion of FTO, either genetically or through VES treatment, leads to increased m6A methylation in specific genes like Leukemia Inhibitory Factor (LIF), which sensitizes cancer cells to T cell-mediated cytotoxicity. uchicago.edunih.gov
Selective Cytotoxicity Towards Malignant Cells
A significant characteristic of α-tocopheryl succinate (α-TOS), a redox-silent analogue of vitamin E, is its potent and selective anticancer activity. nih.govresearchgate.net Numerous studies have demonstrated that VES induces apoptosis (programmed cell death) in a wide array of cancer cells while exhibiting minimal to no toxicity toward normal, non-malignant cells and tissues. nih.govresearchgate.netnih.gov This selectivity is a crucial feature for a potential anticancer agent, as it suggests a wider therapeutic window and fewer side effects compared to conventional chemotherapeutics.
The pro-apoptotic activity of VES has been observed in various cancer types, including breast, colon, prostate, and cervical cancers. researchgate.netnih.govnih.gov For instance, in preclinical mouse models, α-TOS significantly inhibited the growth of colon cancer xenografts by inducing apoptosis, an effect not seen with its parent compound, α-tocopherol. aacrjournals.org The mechanism for this selectivity is not fully understood but may be related to the higher proliferation rates of malignant cells or differences in cellular metabolism. aacrjournals.org One hypothesis suggests that cancer cells retain VES in its original, apoptogenic ester form, whereas normal cells can hydrolyze it to the non-apoptogenic α-tocopherol. This selective action makes VES a promising agent for cancer therapy. nih.govaacrjournals.org
Table 1: Research Findings on Selective Cytotoxicity of this compound
| Cancer Type Studied | Key Findings | Reference Cell/Model |
|---|---|---|
| Colon Cancer | α-TOS showed a profound antitumor effect by inhibiting proliferation and inducing apoptosis; was nontoxic to normal cells and tissues. | HCT116 colon cancer xenografts in nude mice. |
| Breast Cancer | Inhibited growth and induced apoptotic cell death of estrogen receptor-negative human breast cancer cells. | MDA-MB-231 and SKBR-3 cells. |
| Cervical Cancer | VES-treated HeLa cells were more efficiently engulfed by macrophages; VES reduced tumor growth in vivo. | HeLa cells, THP-1 macrophages, HeLa xenografts in nude mice. |
Interaction with Cellular Signaling Pathways
This compound exerts its anticancer effects by modulating a variety of critical cellular signaling pathways that regulate cell growth, proliferation, and survival. uchicago.edunih.gov Its ability to interact with these pathways contributes to its efficacy in suppressing tumor progression. Key pathways affected by VES include the mTOR axis, Akt and p38 MAPK signaling, AMPK activation, and the androgen receptor signaling cascade. plos.orgnih.govnih.gov
mTOR Axis Inhibition
This compound has been shown to induce autophagy in cancer cells by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway. plos.orgnih.gov In human gastric carcinoma cells, VES treatment leads to the suppression of mTOR activity. plos.org This inhibition subsequently affects the phosphorylation and activation of mTOR's downstream targets, including p70S6K and 4E-BP-1. plos.orgnih.gov The mTOR pathway is a central regulator of cell growth and proliferation, and its inhibition is a key strategy in cancer therapy. By suppressing this axis, VES can halt protein synthesis and cell growth, leading to autophagy. plos.orgnih.gov
Akt and p38 MAPK Modulation
The inhibition of the mTOR axis by this compound is mediated through its effects on upstream regulatory kinases, specifically Akt and p38 mitogen-activated protein kinase (MAPK). plos.orgnih.gov Studies have demonstrated that VES treatment leads to the suppression of both Akt and p38 MAPK activity in cancer cells. plos.orgnih.gov The PI3K/Akt/mTOR pathway is frequently overactivated in cancer, promoting cell survival and proliferation. mdpi.com By inhibiting Akt, VES effectively cuts off a critical survival signal, contributing to the downstream suppression of mTOR. plos.orgnih.gov Similarly, the modulation of the p38 MAPK pathway plays a role in the cellular response to VES. plos.org
AMPK Upregulation
In addition to inhibiting pro-survival pathways, this compound also activates the AMP-activated protein kinase (AMPK), a key cellular energy sensor. plos.orgnih.gov AMPK activation serves as a negative regulator of the mTOR pathway. nih.govfrontiersin.org Research shows that VES treatment upregulates the phosphorylation and activation of AMPK in human gastric cancer cells. plos.orgnih.govresearchgate.net This activation of AMPK contributes to the inhibition of mTOR and the subsequent induction of autophagy. plos.orgnih.gov As a metabolic tumor suppressor, AMPK activation helps to enforce metabolic checkpoints and inhibit cell growth, further adding to the anticancer effects of VES. frontiersin.org
Androgen Receptor (AR) and Prostate-Specific Antigen (PSA) Regulation
In the context of prostate cancer, this compound has a distinct mechanism involving the androgen receptor (AR) signaling pathway. nih.govpnas.org VES has been shown to suppress the expression of both the androgen receptor and prostate-specific antigen (PSA), a key androgen-regulated gene and a clinical marker for prostate cancer progression. nih.govpnas.orgpnas.org This suppression occurs at both the transcriptional and post-transcriptional levels. nih.govpnas.org Importantly, this inhibitory effect is selective for the androgen receptor, as VES does not appear to repress the expression of other nuclear receptors. pnas.org By down-regulating AR protein levels, VES can inhibit androgen-mediated cell growth. pnas.org Furthermore, combining VES with standard anti-androgen drugs like hydroxyflutamide results in a more significant inhibition of prostate cancer cell growth, suggesting a potential for combination therapy. nih.govnutraingredients.com
Table 2: Summary of this compound's Interaction with Cellular Signaling Pathways
| Pathway/Molecule | Effect of VES | Cell Line/Model |
|---|---|---|
| FTO | Degradation | Melanoma and other cancers |
| mTOR | Inhibition | SGC-7901 human gastric carcinoma cells |
| Akt | Suppression/Inhibition | SGC-7901 human gastric carcinoma cells |
| p38 MAPK | Suppression | SGC-7901 human gastric carcinoma cells |
| AMPK | Upregulation/Activation | SGC-7901 human gastric carcinoma cells |
| Androgen Receptor (AR) | Down-regulation/Suppression | LNCaP prostate cancer cells |
Table 3: List of Compound Names
| Compound Name |
|---|
| 4E-BP-1 |
| α-tocopherol |
| α-tocopheryl succinate (α-TOS) |
| Akt (Protein Kinase B) |
| AMP-activated protein kinase (AMPK) |
| Androgen Receptor (AR) |
| DTX2 |
| Fat mass and obesity-associated protein (FTO) |
| Hydroxyflutamide |
| Leukemia Inhibitory Factor (LIF) |
| p38 mitogen-activated protein kinase (MAPK) |
| p70S6K |
| Prostate-Specific Antigen (PSA) |
| UFD1 |
c-jun Gene and Protein Expression
This compound has been demonstrated to modulate the expression of the c-jun proto-oncogene, which is involved in critical cellular processes including cell cycle arrest and apoptosis nih.govwjgnet.com. Research on human gastric cancer SGC-7901 cells has shown that VES can significantly increase the expression of both c-jun mRNA and protein nih.govnih.gov.
The induction of c-jun expression by VES appears to be both dose- and time-dependent. In SGC-7901 cells treated with VES, the levels of c-jun mRNA and protein were observed to increase in correlation with the concentration and duration of the treatment nih.govnih.gov. For instance, after treating the cells with 20 mg/L of VES for 3 hours, the expression of c-jun mRNA reached its peak, which was 3.5 times that of the untreated control group nih.govnih.gov. A sustained increase in c-jun protein expression was also noted after treatment with 20 mg/L of VES for 3, 6, 12, and 24 hours, indicating a clear time-effect relationship nih.govnih.gov.
The prolonged expression of c-jun in response to VES treatment suggests its involvement in the apoptotic pathway induced by this compound in cancer cells nih.govnih.gov. It is proposed that the activation of c-Jun may be a crucial event in the signal transduction cascade leading to apoptosis in VES-treated gastric cancer cells wjgnet.com. The sustained elevation of c-Jun is thought to contribute to the induction of cell cycle arrest and apoptosis, which are key biological functions of this protein nih.govwjgnet.com.
Table 2: Effect of this compound on c-jun Expression in SGC-7901 Cells
| VES Concentration | Treatment Duration | Effect on c-jun mRNA Expression | Effect on c-jun Protein Expression |
|---|---|---|---|
| 20 mg/L | 3 hours | Reached maximum expression (3.5 times control) nih.govnih.gov | Obviously elevated nih.govnih.gov |
| 20 mg/L | 3, 6, 12, 24 hours | Increased | Gradually increased with time nih.govnih.gov |
| 5 mg/L | 24 hours | 1.6 times control nih.gov | Not specified |
Immunomodulatory Effects and Synergy with Immunotherapy
This compound has demonstrated notable immunomodulatory properties that can enhance anti-tumor immune responses and work in synergy with immunotherapies nih.govnih.gov.
Enhancement of T-cell mediated cytotoxicity
VES has been shown to potentiate the killing of cancer cells by immune cells. Specifically, it can sensitize T lymphoma cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), a molecule produced by immune cells to trigger cancer cell death nih.gov. This suggests that VES can augment the cytotoxic activity of T-cells against malignant cells.
Mitigation of Immunosuppression (e.g., MDSCs via NO-dependent mechanism)
A significant barrier to effective anti-tumor immunity is the presence of immunosuppressive cells within the tumor microenvironment, such as myeloid-derived suppressor cells (MDSCs). The α-tocopherol succinate isomer of vitamin E has been found to counteract the immunosuppressive functions of MDSCs nih.govnih.gov.
Research has shown that VES can reverse the suppression of T-cell activation mediated by MDSCs nih.govnih.gov. This effect is, at least in part, mediated through a nitric oxide (NO)-dependent mechanism. MDSCs are known to suppress T-cell function through the production of NO nih.gov. Studies have demonstrated that the concentration of NO is significantly higher in the culture supernatant of MDSCs, and treatment with vitamin E significantly reduces this NO concentration nih.gov. By lowering NO levels, VES helps to alleviate the suppressive effect of MDSCs on CD8+ T-cells nih.gov. Furthermore, treatment with vitamin E has been observed to reduce the percentage of MDSCs in the tumor loci, further contributing to a more favorable immune environment for T-cell-mediated tumor destruction nih.gov.
Preclinical Investigations of Vitamin E Succinate
In Vitro Studies on Cancer Cell Lines
The efficacy of Vitamin E succinate (B1194679) has been extensively tested across a diverse panel of human cancer cell lines in laboratory settings. These studies have consistently highlighted its ability to induce apoptosis (programmed cell death), inhibit cell growth, and modulate key signaling pathways involved in cancer progression.
In studies involving breast cancer cell lines, Vitamin E succinate has demonstrated significant anti-tumor effects. Research on the triple-negative MDA-MB-231 and the estrogen receptor-positive MCF-7 cell lines showed that VES decreased cell viability. frontiersin.org In MDA-MB-231 cells, this was accompanied by an increase in apoptosis. frontiersin.org The inhibitory effect on cell growth was found to be specific to the intact VES molecule, as vitamin E or succinic acid alone had markedly reduced effects. frontiersin.org Further investigations have explored the molecular mechanisms, revealing that VES can induce apoptosis in human breast cancer cells and that its anti-cancer activity can be synergistically enhanced when combined with other natural compounds like pterostilbene. escholarship.org
Interactive Data Table: Effects of this compound on Breast Cancer Cell Lines
| Cell Line | Key Findings | Mechanisms of Action |
|---|---|---|
| MDA-MB-231 | Decreased cell viability, increased apoptosis. frontiersin.org | Inhibition of VEGF gene expression. frontiersin.org |
| MCF-7 | Decreased cell viability. frontiersin.org | Apoptosis induction. mdpi.complos.org |
| SKBR-3 | Not explicitly detailed in the provided search results. | Not explicitly detailed in the provided search results. |
This compound has shown considerable promise in preclinical models of prostate cancer. Studies on both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) human prostate cancer cells revealed that VES induces apoptosis. researchgate.net After three days of treatment, a significant percentage of both LNCaP and PC-3 cells underwent apoptosis, while normal human prostate epithelial cells were resistant. researchgate.net The mechanism of action in these cells involves the modulation of the Fas signaling pathway, a critical pathway in the induction of apoptosis. researchgate.net Furthermore, VES has been found to inhibit the proliferation of prostate cancer cells by arresting DNA synthesis and can suppress the expression of prostate-specific antigen (PSA) in LNCaP cells. mdpi.com Research also indicates that VES inhibits the invasive potential of PC-3 and DU-145 prostate cancer cells by reducing the activity of matrix metalloproteinases (MMPs), enzymes crucial for tumor metastasis. researchgate.net
Interactive Data Table: Effects of this compound on Prostate Cancer Cell Lines
| Cell Line | Key Findings | Mechanisms of Action |
|---|---|---|
| LNCaP | Sensitive to VES-induced apoptosis. researchgate.net | Modulation of Fas signaling, researchgate.net suppression of androgen receptor and PSA expression. mdpi.com |
| PC-3 | Sensitive to VES-induced apoptosis. researchgate.net | Modulation of Fas signaling, researchgate.net inhibition of cell invasiveness via reduced MMP-9 activity. researchgate.net |
Research on the human gastric carcinoma cell line SGC-7901 has shown that this compound is a potent inhibitor of cell growth. researchgate.net It has been demonstrated to block the cell cycle, arrest DNA synthesis, and induce apoptosis in these cells. researchgate.net The mechanisms underlying these effects are multifaceted, involving the induction of apoptosis through multiple signaling pathways, including the extrinsic Fas and endoplasmic reticulum stress pathways. jcancer.orgresearchgate.net Interestingly, studies have also shown that VES induces a protective autophagy in SGC-7901 cells by inhibiting mTOR axis phosphorylation. jcancer.orgwjgnet.com Pre-treatment with autophagy inhibitors was found to enhance the capacity of VES to reduce cell viability and provoke apoptosis, suggesting a complex interplay between these cellular processes. jcancer.orgwjgnet.com
Interactive Data Table: Effects of this compound on SGC-7901 Gastric Carcinoma Cells
| Key Findings | Mechanisms of Action |
|---|---|
| Inhibition of cell viability in a dose-dependent manner. jcancer.org | Induction of apoptosis via multiple signaling pathways (Fas, MAPK, endoplasmic reticulum stress). jcancer.orgresearchgate.net |
| Cell cycle arrest at S and G2/M phases. | Upregulation of c-jun gene and protein expression. researchgate.net |
| Induction of protective autophagy. jcancer.orgwjgnet.com | Inhibition of mTOR axis phosphorylation. jcancer.orgwjgnet.com |
In the context of hematological malignancies, this compound has been shown to be effective against leukemia and lymphoma cell lines. Studies on Jurkat T cells, a human T-lymphocyte cell line, have demonstrated that VES induces apoptosis. nih.gov This process involves the activation of caspase-3 and destabilization of both lysosomes and mitochondria. nih.gov The pro-apoptotic activity of VES is highly selective for malignant cells. nih.gov
Interactive Data Table: Effects of this compound on Jurkat Leukemia Cells
| Key Findings | Mechanisms of Action |
|---|---|
| Induction of apoptosis. nih.gov | Caspase-3 activation. nih.gov |
| High selectivity for malignant cells. nih.gov | Lysosomal and mitochondrial destabilization. nih.gov |
The anti-cancer effects of this compound extend to malignancies of the nervous system and skin. In melanoma cell lines, VES has been shown to inhibit cell proliferation and induce apoptosis. Studies on murine melanoma cells (BL6-F10) revealed that VES supplementation led to a significant decrease in cell proliferation. For neuroblastoma, research has indicated that VES and other vitamin E analogues are potent inducers of apoptosis in highly malignant N-type neuroblastoma cells, while differentiated, neuron-like counterparts are relatively resistant. This selective killing of malignant brain cancer cells is mediated through the mitochondrial pathway. In the case of glioma, the most aggressive type of brain tumor, derivatives of vitamin E, including succinate, have been shown to modulate biomarkers related to apoptosis. Specifically, α-Tocopheryl succinate has been found to induce chemosensitization of glioblastoma cells to etoposide.
Interactive Data Table: Effects of this compound on Melanoma, Glioma, and Neuroblastoma Cell Lines
| Cancer Type | Cell Line(s) | Key Findings | Mechanisms of Action |
|---|---|---|---|
| Melanoma | B16F10 (murine) | Decreased cell proliferation, increased apoptosis. | Not fully elucidated, may not be solely due to antioxidant properties. |
| Glioma | Glioblastoma cells | Modulation of apoptotic biomarkers, chemosensitization to etoposide. | Reduction in intracellular glutathione, blockage of multidrug resistance protein 1. |
| Neuroblastoma | N-type neuroblastoma cells | Potent induction of apoptosis. | Mitochondrial pathway of apoptosis. |
In Vivo Animal Models
Building upon the promising in vitro results, the anti-tumor efficacy of this compound has been evaluated in various animal models of cancer. These studies are crucial for understanding the compound's potential therapeutic utility in a whole-organism context.
In a xenograft model of prostate cancer in SCID mice, daily injections of VES significantly suppressed tumor growth and lung metastases. Similarly, in a mouse model of breast cancer, VES was shown to inhibit the growth of MDA-MB-231 cells in nude mice. frontiersin.org This in vivo effect was linked to the inhibition of vascular endothelial growth factor (VEGF) gene expression, suggesting an anti-angiogenic mechanism. frontiersin.org
For melanoma, the in vivo effect of VES on B16F10 melanoma cells allografted in athymic nude mice was investigated, revealing a significant inhibition of melanoma growth. This anti-melanoma effect in vivo was associated with a significant increase in the rate of tumor cell apoptosis.
Studies on colon cancer xenografts in nude mice demonstrated that α-tocopheryl succinate had a more profound antitumor effect compared to α-tocopherol, acting through both inhibition of proliferation and induction of tumor cell apoptosis. Furthermore, VES has been shown to suppress chemical carcinogen-induced forestomach cancer in animal models.
Interactive Data Table: In Vivo Effects of this compound in Animal Models
| Cancer Type | Animal Model | Key Findings |
|---|---|---|
| Prostate Cancer | SCID mice with prostate cancer xenografts | Significant suppression of tumor growth and lung metastases. |
| Breast Cancer | Nude mice with MDA-MB-231 xenografts | Inhibition of tumor growth. frontiersin.org |
| Melanoma | Athymic nude mice with B16F10 allografts | Significant inhibition of melanoma growth. |
| Colon Cancer | Nude mice with colon cancer xenografts | Profound antitumor effect via inhibition of proliferation and induction of apoptosis. |
| Forestomach Cancer | Chemically induced carcinogenesis model | Suppression of forestomach cancer. |
Xenograft Models of Human Cancers (e.g., Colon, Breast, Prostate)
Xenograft models, where human tumor cells are implanted into immunodeficient mice, have been instrumental in studying the in vivo effects of this compound on different types of cancer.
In a study involving a xenograft model of colon cancer , the administration of α-tocopheryl succinate (α-TOS) demonstrated a more profound antitumor effect compared to α-tocopherol. aacrjournals.orgnih.gov The antitumor activity of α-TOS was attributed to both the inhibition of tumor cell proliferation and the induction of apoptosis. aacrjournals.orgnih.gov Another investigation utilizing a model of colon cancer liver metastases found that VES significantly reduced the number of liver metastases by 40%. nih.gov In a subset of mice that responded exceptionally well, a 75% reduction in liver metastases was observed. nih.gov This anti-metastatic and antitumor activity was associated with an increase in tumor cell apoptosis and an inhibition of cell proliferation within the tumor tissue. nih.gov
Research on breast cancer xenograft models has also yielded promising results. This compound was found to inhibit the growth of established MDA-MB-231 human breast cancer tumors in nude mice. nih.gov The mechanism for this in vivo effect may be linked to the inhibition of angiogenesis, as VES was shown to inhibit the expression of the vascular endothelial growth factor (VEGF) gene. nih.gov In another study, the combination of α-tocopheryl succinate and pterostilbene, a natural dietary antioxidant, synergistically inhibited breast tumor growth in a xenograft mouse model. nih.gov
In the context of prostate cancer , a study using a xenograft model in SCID mice demonstrated that daily injections of VES significantly suppressed tumor growth and also inhibited the development of lung metastases. nih.gov The induction of apoptosis in prostate cancer cells by VES was found to be a key mechanism behind its tumor-suppressive effects. nih.gov
Table 1: Effects of this compound in Xenograft Models of Human Cancers
| Cancer Type | Model | Key Findings | Reference(s) |
|---|---|---|---|
| Colon Cancer | Nude mice with colon cancer xenografts | α-TOS showed a more profound antitumor effect than α-tocopherol, inhibiting proliferation and inducing apoptosis. | aacrjournals.orgnih.gov |
| Colon Cancer | In vivo model of liver metastases (CT-26 cells) | VES produced a 40% reduction in liver metastases and a 75% reduction in a highly responsive subgroup. | nih.gov |
| Breast Cancer | Nude mice with MDA-MB-231 xenografts | VES inhibited the growth of established tumors, potentially through inhibition of VEGF gene expression. | nih.gov |
| Breast Cancer | Xenograft mouse model | The combination of α-TOS and pterostilbene synergistically inhibited breast tumor growth. | nih.gov |
| Prostate Cancer | SCID mice with prostate cancer xenografts | Daily injection of VES significantly suppressed tumor growth and lung metastases. | nih.gov |
Synergistic Effects with Conventional Chemotherapeutic Agents
A significant area of preclinical research has been the investigation of this compound's ability to enhance the effectiveness of conventional chemotherapeutic drugs. This synergistic potential could lead to improved treatment outcomes and potentially reduce the side effects associated with chemotherapy.
In vitro studies on human breast cancer cells have shown that combining high doses of vitamin E with doxorubicin (B1662922) significantly increases the antiproliferative effect of the chemotherapeutic agent. waocp.orgwaocp.org Another study developed vitamin E-based micelles to deliver doxorubicin, which demonstrated higher anticancer activity against MCF-7 breast cancer cells compared to the free drug. researchgate.net Furthermore, in vivo analysis in mice with MCF-7 and CT26 induced tumors treated with these doxorubicin-loaded micelles showed a 100% long-term survival rate compared to those treated with the free drug. researchgate.net The synergistic potential of vitamin E analogs with doxorubicin has also been observed in a triple-negative breast cancer rat model, where the combination allowed for a 50% reduction in the therapeutic dose of doxorubicin while still inducing significant tumor regression. acs.org
While direct in vivo studies on the synergy between VES and other specific chemotherapeutic agents like paclitaxel (B517696) in prostate cancer are less detailed in the available literature, the overarching principle is that VES can sensitize cancer cells to the cytotoxic effects of these drugs.
Table 2: Synergistic Effects of this compound with Chemotherapeutic Agents
| Cancer Type | Chemotherapeutic Agent | Model System | Key Findings | Reference(s) |
|---|---|---|---|---|
| Breast Cancer | Doxorubicin | Human breast cancer cells (in vitro) | High-dose vitamin E intensified the cytotoxicity of doxorubicin. | waocp.orgwaocp.org |
| Breast Cancer | Doxorubicin | Vitamin E-based micelles (in vitro and in vivo) | Doxorubicin-loaded micelles showed higher anticancer activity and 100% long-term survival in mice compared to free doxorubicin. | researchgate.net |
| Breast Cancer (Triple-Negative) | Doxorubicin | Rat model | Vitamin E analogs synergized with doxorubicin, allowing for a 50% dose reduction of doxorubicin with significant tumor regression. | acs.org |
Combination with Dietary Micronutrients (e.g., Selenium, Lycopene)
The potential for this compound to work in concert with other dietary micronutrients to inhibit cancer development and progression is another active area of preclinical investigation.
In the context of prostate cancer , a study in transgenic mice demonstrated a synergistic inhibitory effect on prostate cancer incidence when dietary this compound was combined with selenium and lycopene. nih.gov Further in vitro research has shown that the combination of vitamin E and selenium is more effective at inducing apoptosis in human prostate cancer cells than either agent used alone. nih.gov This enhanced apoptotic effect was linked to an increased Bax/Bcl-2 ratio, a key regulator of programmed cell death. nih.gov While some studies have explored the individual and combined effects of these micronutrients, the specific synergistic mechanisms are still being elucidated. nih.gov
Table 3: Combination of this compound with Dietary Micronutrients
| Cancer Type | Micronutrient(s) | Model System | Key Findings | Reference(s) |
|---|---|---|---|---|
| Prostate Cancer | Selenium and Lycopene | Transgenic mice | Dietary combination of VES, selenium, and lycopene had a synergistic inhibitory effect on prostate cancer incidence. | nih.gov |
| Prostate Cancer | Selenium | Human prostate cancer cells (in vitro) | The combination of vitamin E and selenium was more effective in inducing apoptosis than either agent alone, associated with an increased Bax/Bcl-2 ratio. | nih.gov |
Metabolic Fate and Bioavailability Considerations in Research
Tissue Distribution and Cellular Uptake in Research Models
Once absorbed, α-tocopherol is transported in the circulation via lipoproteins, including very-low-density lipoproteins (VLDLs), low-density lipoproteins (LDLs), and high-density lipoproteins (HDLs). oregonstate.edu The liver plays a crucial role in regulating the body's vitamin E status through the action of the hepatic α-tocopherol transfer protein (α-TTP), which preferentially incorporates α-tocopherol into VLDLs for secretion into the bloodstream and distribution to other tissues. oregonstate.edu
Research into the direct cellular uptake of intact vitamin E succinate (B1194679) is ongoing. drugbank.com Some in vitro studies suggest that α-tocopheryl succinate can enter cells as the intact ester. cambridge.org This is a significant point of differentiation from α-tocopherol, as the succinate ester itself is believed to possess unique biological activities, particularly in the context of cancer research where it has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines. drugbank.comoregonstate.edu However, there is currently no conclusive evidence in humans that orally administered α-tocopheryl succinate reaches tissues in its intact form. oregonstate.edu
Studies using research models have provided some insights. For example, in broiler chicks, dietary RRR-α-tocopherol succinate supplementation led to increased plasma and hepatic α-tocopherol levels. cambridge.org In a study on retinal cells, both vitamin E succinate and vitamin E acetate (B1210297) were taken up by the cells, with this compound showing a greater enhancement of antioxidant capacity. core.ac.uk Furthermore, research on nanomedicine is exploring ways to enhance the bioavailability and targeted delivery of this compound to specific tissues. oregonstate.edudovepress.com
Metabolism of this compound and its Derivatives
The primary metabolic fate of orally ingested this compound is its hydrolysis to free α-tocopherol in the intestine. nih.govnih.gov The absorbed α-tocopherol then enters the same metabolic pathways as α-tocopherol from other dietary sources. oregonstate.edu This involves hepatic processing by α-TTP and subsequent distribution to tissues. oregonstate.edu Forms of vitamin E other than α-tocopherol are actively metabolized and excreted. oregonstate.edu
The metabolism of α-tocopherol itself involves degradation, and its metabolites are excreted. oregonstate.edu High intakes of α-tocopherol can lead to an increase in the excretion of its metabolites. oregonstate.edu
There is ongoing research into the possibility that intact this compound, should it be absorbed, may have its own distinct metabolic pathways and biological activities that are separate from those of α-tocopherol. nih.govdrugbank.com For example, some studies have indicated that α-tocopheryl succinate may have unique anti-inflammatory properties. drugbank.com The development of this compound derivatives, such as those grafted onto chitosan (B1678972), is also an active area of research aimed at improving delivery and efficacy for specific therapeutic applications. dovepress.com
Research on Therapeutic Potential and Clinical Translation Pre Clinical and Theoretical
Potential as an Adjuvant in Cancer Treatment
Preclinical studies have consistently demonstrated that VES can enhance the efficacy of conventional cancer therapies, positioning it as a powerful adjuvant agent. nih.govresearchgate.net Research indicates that VES potentiates the growth-inhibitory effects of ionizing radiation, hyperthermia, and various chemotherapeutic agents. nih.govcapes.gov.brtandfonline.com This synergistic relationship is attributed to multiple mechanisms, including the induction of apoptosis, inhibition of tumor cell proliferation, and disruption of DNA synthesis. researchgate.netsci-hub.se For instance, studies have shown that in human gastric cancer cells (SGC-7901), VES not only inhibits DNA synthesis but also arrests the cell cycle in the S phase. sci-hub.se
A key aspect of its adjuvant potential is its ability to selectively target cancer cells. researchgate.nettandfonline.com This selectivity may allow for an increase in the therapeutic response of tumors to standard treatments while potentially mitigating some of the toxic side effects on normal cells. nih.govcapes.gov.br In various animal models, including those for breast, lung, prostate, and colon cancer, VES has shown significant anticancer effects. researchgate.net Furthermore, recent research has highlighted that VES can control tumor growth by promoting the degradation of the fat mass and obesity-associated protein (FTO), which is linked to tumor proliferation and immunotherapy resistance. ecancer.org This action enhances T-cell-mediated cytotoxicity, suggesting a role for VES in boosting the effects of immunotherapy. ecancer.org
Table 1: Preclinical Findings on Vitamin E Succinate (B1194679) as an Adjuvant
| Cancer Model | Adjuvant with | Observed Effect | Reference |
|---|---|---|---|
| Colon Cancer (in vivo) | TRAIL | Enhanced anti-tumor effect and survival. | nih.gov |
| General (in vitro/in vivo) | Chemotherapy, Radiation | Increased tumor response, potential protection of normal cells. | nih.govresearchgate.net |
| Various Cancers (in vivo) | Immunotherapy | Promotes degradation of FTO protein, enhancing T-cell cytotoxicity. | ecancer.org |
| Breast Cancer (in vivo) | Standard Therapy | Inhibition of tumor growth. | nih.govresearchgate.net |
| Melanoma (in vivo) | Standard Therapy | Suppression of melanomas. | nih.gov |
Role in Overcoming Chemotherapy Resistance
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often linked to the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove cytotoxic drugs from cancer cells. researchgate.netthno.org Vitamin E succinate has emerged as a promising agent to counteract this resistance. sci-hub.senih.gov One of its primary mechanisms is the inhibition of P-gp, which restores the sensitivity of resistant tumors to various anticancer drugs. researchgate.netnih.gov
VES is classified as a "mitocan," an agent that selectively targets and damages the mitochondria of cancer cells. sci-hub.senih.gov This action is crucial for its ability to overcome MDR. sci-hub.se By disrupting mitochondrial function, specifically by targeting ubiquinone-binding sites in the mitochondrial respiratory complex II, VES triggers intrinsic apoptosis and depletes the cellular energy (ATP) required for the drug efflux pumps to function. sci-hub.senih.gov This mitochondrial targeting enhances the sensitivity of resistant cancer cells to conventional chemotherapeutics. sci-hub.se Its water-soluble derivative, D-alpha-tocopheryl polyethylene (B3416737) glycol succinate (TPGS), also effectively inhibits P-gp and has been shown to downregulate anti-apoptotic proteins like Bcl-2 and Survivin, further contributing to the reversal of MDR. mdpi.com
Table 2: Mechanisms of this compound in Overcoming Chemotherapy Resistance
| Mechanism | Description | Key Molecular Targets | Reference |
|---|---|---|---|
| P-glycoprotein (P-gp) Inhibition | Directly inhibits the function of P-gp efflux pumps, increasing intracellular drug accumulation. | P-glycoprotein | researchgate.netnih.govmdpi.com |
| Mitochondrial Targeting | As a "mitocan," it disrupts mitochondrial function, leading to apoptosis and reduced ATP for efflux pumps. | Mitochondrial Respiratory Complex II | sci-hub.senih.gov |
| Apoptosis Induction | Triggers programmed cell death in resistant cells through intrinsic pathways. | Bcl-2, Survivin | sci-hub.semdpi.com |
| Sensitization to Chemotherapeutics | Restores cancer cell sensitivity to drugs like doxorubicin (B1662922) and paclitaxel (B517696). | N/A | sci-hub.semdpi.com |
Strategies for Enhancing Delivery and Efficacy in Research Settings
The therapeutic application of VES is challenged by its lipophilic nature and poor water solubility, which hinder its bioavailability. sci-hub.senih.govnih.gov To overcome these limitations, researchers have focused on developing advanced drug delivery systems. nih.govnih.gov
Nanotechnology offers a powerful platform to enhance the delivery and efficacy of VES. sci-hub.senih.gov Various nanocarriers, including micelles, liposomes, and nanoparticles, have been developed to encapsulate VES, improving its solubility and enabling targeted delivery to tumor sites. researchgate.netnih.gov
For example, micelles self-assembled from carboxymethyl chitosan (B1678972) and VES have been created to carry chemotherapeutic drugs like doxorubicin. researchgate.netnih.gov These nano-micelles showed good biocompatibility, pH-sensitive drug release, and were efficiently taken up by HepG2 liver cancer cells, resulting in a tumor inhibition rate of up to 62.57% in vitro. researchgate.netnih.gov In animal models, these doxorubicin-loaded micelles effectively reduced tumor volume and weight. researchgate.netnih.gov Other systems, such as those using methoxy (B1213986) polyethylene glycol-based copolymers, create ROS-responsive micelles that can specifically release VES within cancer cells, enhancing its local efficacy. sci-hub.se The use of D-alpha-tocopheryl polyethylene glycol succinate (TPGS), a water-soluble derivative of VES, is particularly prominent in nanoparticle formulations, where it acts as both a drug carrier and an active agent against MDR. nih.govmdpi.com
Another strategy to improve the therapeutic profile of VES is through its incorporation into prodrugs. sci-hub.se A prodrug is an inactive compound that is converted into an active drug within the body. Conjugating VES with conventional chemotherapeutic agents can create novel prodrugs with synergistic effects. researchgate.net
For instance, a prodrug linking VES with the chemotherapy drug gemcitabine (B846) (VES-GEM) has been developed for pancreatic cancer therapy. mdpi.com This conjugate increases the hydrophobicity of gemcitabine, facilitating its encapsulation into polymeric micelles made from Pluronics. mdpi.com These micelles demonstrated high encapsulation efficiency, stability, and enhanced cell growth inhibition compared to the drug alone. mdpi.com Similarly, TPGS has been conjugated with drugs like 5-fluorouracil (B62378) (TPGS-5-FU) and doxorubicin to create prodrugs that self-assemble into nanoparticles, combining the anticancer effects of both agents and effectively overcoming drug resistance. nih.govpharmaexcipients.com
Implications for Disease Prevention Beyond Oncology (e.g., Ischemia/Reperfusion Injury)
The biological activities of this compound extend beyond cancer treatment, with preclinical evidence suggesting a protective role in other pathological conditions, notably ischemia/reperfusion (I/R) injury. nih.govnih.gov I/R injury occurs when blood supply is restored to tissue after a period of ischemia, leading to a burst of reactive oxygen species (ROS) and subsequent inflammation and cell death. nih.govnih.gov
In a rat skeletal muscle model of I/R injury, treatment with VES resulted in a significant increase in muscle viability (44.67% vs. 31.92% in controls) and improved blood flow 24 hours after reperfusion. nih.govnih.gov A key mechanism identified in this protective effect is the inhibition of NF-κB, a transcription factor that plays a central role in the inflammatory response. nih.govnih.gov By decreasing the expression of NF-κB, VES helps to mitigate the damaging inflammatory cascade associated with reperfusion. nih.govnih.gov These findings suggest that VES could have therapeutic potential in clinical situations involving I/R injury, such as complex wound reconstructions and limb replantation procedures. nih.gov
Future Directions and Emerging Research Avenues
Elucidation of Unexplored Signaling Pathways
The anticancer effects of Vitamin E succinate (B1194679) are known to be mediated through the modulation of multiple signaling pathways that govern cell proliferation, apoptosis, and metastasis. sci-hub.senih.gov However, a complete understanding of its intricate molecular interactions remains a key area for future research. While pathways such as PI3K/AKT/mTOR, MAPK, and the extrinsic Fas receptor pathway have been implicated, the full scope of VES's influence on cellular signaling is not yet fully mapped. plos.orgnih.govnih.gov
Initial research has shown that VES can influence several key signaling cascades:
Apoptosis Induction: VES triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways. sci-hub.se It has been shown to activate the Fas/Fas-L system and modulate the TGF-β pathway. nih.govsci-hub.se Furthermore, it influences the Bcl-2 protein family, leading to mitochondrial destabilization. nih.govsci-hub.se
Proliferation Inhibition: The compound effectively inhibits cancer cell proliferation by down-regulating the Ras signaling pathway and inhibiting DNA synthesis. sci-hub.seaacrjournals.org
Autophagy Modulation: In some cancer cells, VES has been found to induce protective autophagy by inhibiting the mTOR signaling axis, which includes downstream effectors like p70S6K and 4E-BP-1. plos.orgnih.gov
NFκB Suppression: VES has been documented to suppress the activation of NF-κB, a transcription factor crucial for promoting cell survival. nih.gov This suppression may occur via caspase-3-mediated cleavage of the p65 subunit of NF-κB. nih.gov
Immune Pathway Interaction: Emerging evidence suggests VES can modulate immune-related pathways, such as the CD47-SIRPɑ axis in cervical cancer, thereby reducing the "don't eat me" signal and promoting phagocytosis of cancer cells by macrophages. jcancer.org
Future research should focus on identifying novel protein interactions and downstream effectors of VES. A comprehensive understanding of how VES cross-talks with less-explored pathways, such as the Hippo or Wnt signaling pathways, could reveal new mechanisms of its anticancer activity. Investigating the compound's effect on the tumor microenvironment, including its influence on cancer stem cells and immune cell signaling, represents a significant frontier.
Table 1: Signaling Pathways Modulated by Vitamin E Succinate
| Pathway | Key Mediators | Observed Effect in Cancer Cells | References |
|---|---|---|---|
| Intrinsic Apoptosis | Bcl-2 family, Mitochondria | Mitochondrial labilization, induction of apoptosis | sci-hub.se, nih.gov |
| Extrinsic Apoptosis | Fas/Fas-L, TGF-β | Induction of receptor-mediated apoptosis | sci-hub.se, plos.org, nih.gov |
| Proliferation | Ras, c-Myc, DNA synthesis | Inhibition of proliferation, cell cycle arrest | sci-hub.se, aacrjournals.org |
| PI3K/AKT/mTOR | AKT, mTOR, p70S6K, 4E-BP-1 | Inhibition of signaling, induction of apoptosis and autophagy | plos.org, nih.gov, nih.gov |
| MAPK | JNK, p38 | Activation of pro-apoptotic signals | plos.org, nih.gov |
| NF-κB | p65 subunit | Suppression of pro-survival signaling | nih.gov |
| Immune Checkpoint | CD47-SIRPɑ | Inhibition of CD47, promotion of phagocytosis | jcancer.org |
| Androgen Receptor (AR) | AR, PSA | Down-regulation of AR function and expression | pnas.org |
Investigation of Metabolites and Their Biological Roles
Upon administration, this compound is subject to metabolic conversion within the body. The ester bond of VES can be cleaved by cellular esterases, releasing α-tocopherol and succinic acid. aacrjournals.orgresearchgate.net While α-tocopherol is a well-known antioxidant, the specific biological activities of the succinate moiety and other potential metabolites are not fully understood. eatforhealth.gov.aupsu.edu
The metabolism of tocopherols (B72186) can lead to the formation of various carboxychromanol (CEHC) metabolites, which are then excreted. psu.eduwikipedia.org The metabolic fate of the succinate released from VES and its influence on cellular processes, such as the Krebs cycle or as a signaling molecule itself, warrants deeper investigation.
Furthermore, some studies have indicated that vitamin E and its metabolites can modulate sphingolipid metabolism, leading to the accumulation of pro-apoptotic molecules like dihydrosphingosine and dihydroceramides in cancer cells. mdpi.com This suggests that the anticancer effects of VES may be partially mediated by its metabolic byproducts.
Future research should aim to:
Identify the complete profile of VES metabolites in different tissues and cancer models.
Characterize the specific biological and pharmacological activities of these metabolites.
Determine whether the anticancer efficacy of VES is primarily due to the parent compound or the combined action of its metabolites.
Advanced Drug Delivery System Development for Targeted Therapy
A significant challenge in the clinical application of this compound is its lipophilicity, which can hinder its bioavailability. sci-hub.senih.gov To overcome this, various advanced drug delivery systems have been and continue to be developed. These systems aim to improve solubility, enhance stability, and achieve targeted delivery to tumor tissues, thereby increasing efficacy and minimizing potential off-target effects. nih.gov
Current and emerging drug delivery strategies include:
Liposomes: These lipid-based vesicles can encapsulate VES, improving its delivery. sci-hub.se
Polymeric Nanoparticles: Nanoparticles made from biocompatible polymers offer enhanced stability and versatility for VES delivery. sci-hub.senih.gov
Micelles: Amphiphilic polymers, sometimes incorporating VES itself, can form micelles to carry hydrophobic drugs. For example, VES has been grafted to chitosan (B1678972) to form micellar systems for delivering drugs like paclitaxel (B517696). sci-hub.se
D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (TPGS): This water-soluble derivative of vitamin E is widely used as an excipient in drug formulations. mdpi.complos.orgpharmaexcipients.com TPGS can form micelles and has been shown to inhibit P-glycoprotein, an efflux pump involved in multidrug resistance, making it a valuable component in combination therapies. nih.govthno.org
Hybrid Systems: Researchers are developing complex, multi-component systems, such as mixed micelles combining VES-grafted chitosan oligosaccharide and RGD-conjugated TPGS for targeted delivery of chemotherapeutics to glioma cells. acs.org
The future in this area lies in the creation of "smart" delivery systems that are responsive to the tumor microenvironment (e.g., pH, redox potential, specific enzymes). Developing nanocarriers that can co-deliver VES with other chemotherapeutic agents to exploit synergistic effects is another promising avenue. nih.govresearchgate.net
Table 2: Examples of Advanced Drug Delivery Systems for this compound and Related Applications
| Delivery System | Components | Application/Finding | References |
|---|---|---|---|
| Polymeric Micelles | Carboxymethyl chitosan/Vitamin E succinate (O-CMCTS-VES) | Nanocarrier for doxorubicin (B1662922), showing good biocompatibility and anti-tumor effect. | nih.gov |
| Mixed Micelles | VES-grafted-chitosan oligosaccharide (CSO) / RGD-conjugated TPGS | Targeted delivery of paclitaxel to U87MG glioma tumors. | acs.org |
| Polymer-Lipid Hybrid Nanoparticles | TPGS-based | Enhanced delivery of hydrophobic compounds by inhibiting P-gp efflux transporter. | mdpi.com |
| Polymeric Nanoparticles | Andrographolide (AG) loaded PLGA with TPGS as a stabilizer | Improved efficacy against drug-resistant Leishmania parasites. | plos.org |
Repurposing of this compound in New Therapeutic Areas
While the primary focus of VES research has been on cancer, its unique biological activities suggest potential applications in other therapeutic areas. sci-hub.sedrugbank.com Repurposing VES for non-cancer indications is an emerging field of study.
Potential new therapeutic areas include:
Antiviral Therapy: A recent study identified water-soluble derivatives of vitamin E, including D-α-tocopherol polyethylene glycol succinate (TPGS), as having potent antiviral activity against SARS-CoV-2. The study found that these compounds could inhibit the viral RNA-dependent RNA polymerase and act synergistically with remdesivir. news-medical.net This opens the door to investigating VES as a broad-spectrum antiviral agent.
Ophthalmology: Given its antioxidant properties, Vitamin E TPGS is being explored for its beneficial effects in ophthalmological diseases associated with oxidative stress, such as age-related macular degeneration, glaucoma, and cataracts. researchgate.net
Cardiovascular Disease: Vitamin E is known to upregulate the expression of enzymes like cytosolic phospholipase A2 and cyclooxygenase-1, leading to the release of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. drugbank.com The specific effects of VES on these pathways could be explored for cardiovascular applications.
Neuroprotection: The antioxidant properties of vitamin E are crucial for protecting against lipid peroxidation in neuronal membranes. eatforhealth.gov.au Investigating VES in the context of neurodegenerative diseases where oxidative stress plays a key role is a logical next step.
Adjuvant in Radiation Therapy: Tocotrienols, another form of vitamin E, are being studied as radiation protectors. nih.gov Given that VES can enhance the effects of some cancer therapies while protecting normal cells, its potential as an adjuvant to mitigate the side effects of radiation therapy warrants investigation. researchgate.netdrugbank.com
Future research will need to validate these preliminary findings in robust preclinical models and eventually in human clinical trials to establish the efficacy of this compound in these new therapeutic domains.
Q & A
Q. What experimental designs are optimal for synthesizing Vitamin E succinate with high yield and purity?
Methodological Answer: Synthesis optimization requires systematic parameter testing. For example, orthogonal experiments (e.g., L9 orthogonal array) can evaluate variables like molar ratios (Vitamin E to succinic anhydride), catalyst dosage (e.g., 4-dimethylaminopyridine (DMAP) at 1–5 mol%), solvent volume (e.g., dichloromethane), reaction time (4–12 hours), and temperature (30–70°C) . HPLC analysis with C18 columns (mobile phase: methanol/water) and UV detection at 285 nm validates purity and yield . Statistical tools like ANOVA or response surface methodology (RSM) help identify significant factors and interactions .
Q. How can researchers validate the stability of this compound under varying storage conditions?
Methodological Answer: Stability studies should follow ICH guidelines (Q1A) by exposing samples to accelerated conditions (40°C/75% RH) and long-term storage (25°C/60% RH). Use HPLC to monitor degradation products (e.g., free tocopherol or succinic acid) and kinetic modeling (zero/first-order decay equations) to estimate shelf life. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability .
Q. What analytical techniques are best suited for quantifying this compound in complex biological matrices?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode provides high specificity and sensitivity (LOD: 0.1 ng/mL). For in vitro studies, reverse-phase HPLC with fluorescence detection (excitation 290 nm, emission 330 nm) is cost-effective. Validate methods using spike-and-recovery experiments in plasma/tissue homogenates, with precision (CV < 15%) and accuracy (85–115%) criteria .
Advanced Research Questions
Q. What molecular mechanisms underlie the pro-apoptotic effects of this compound in cancer cells?
Methodological Answer: Mechanistic studies require multi-omics approaches:
- Transcriptomics: RNA-seq to identify differentially expressed genes (e.g., Fas, Bax/Bcl-2 ratio) in treated vs. untreated cells .
- Proteomics: Western blotting for caspase-3/9 activation and PARP cleavage.
- Functional assays: Flow cytometry (Annexin V/PI staining) to quantify apoptosis and mitochondrial membrane potential (JC-1 dye) .
- Controls: Include α-tocopherol as a negative control to isolate succinate-specific effects .
Q. How does this compound modulate tumor dormancy in vivo, and what experimental models best capture this phenomenon?
Methodological Answer: Use syngeneic mouse models (e.g., 4T1 breast cancer) to study dormancy. Administer this compound intraperitoneally (50–100 mg/kg/day) and monitor tumor volume via caliper measurements. Employ bioluminescence imaging (BLI) for non-invasive tracking. Histopathological analysis (H&E staining) and immunohistochemistry (Ki-67, CD31) assess proliferation and angiogenesis. Compare results to PEGylated derivatives (e.g., PEG-350-succinate-Vitamin E) for bioavailability improvements .
Q. How can conflicting data on this compound’s dose-dependent cytotoxicity be resolved?
Methodological Answer: Address contradictions via:
- Dose-response curves: Test 10 nM–100 μM in multiple cell lines (e.g., MCF-7, MDA-MB-231) using MTT assays.
- Mechanistic context: Differentiate ROS-dependent vs. ROS-independent pathways using ROS scavengers (NAC) .
- Data normalization: Use cell count normalization (Hoechst 33342 DNA staining) to avoid artifacts from proliferation rate variations .
Q. What in vitro and in vivo models are optimal for studying the immunomodulatory effects of this compound?
Methodological Answer:
- In vitro: Co-culture systems (e.g., PBMCs with cancer cells) to assess cytokine secretion (ELISA for IL-6, TNF-α) and T-cell activation (CD69/CD25 flow cytometry).
- In vivo: Use transgenic models (e.g., NSG mice reconstituted with human immune cells) to evaluate tumor-infiltrating lymphocytes (TILs) via FACS analysis .
Key Research Gaps
- Structural-Activity Relationships (SAR): Limited data on how esterification site (C6 vs. C13) affects bioactivity .
- Combination Therapies: Synergy with chemotherapeutics (e.g., doxorubicin) needs dose-escalation studies .
- Long-Term Toxicity: Chronic exposure effects in non-cancerous tissues remain understudied .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
